Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate
CAS No.: 898762-73-7
Cat. No.: VC2300633
Molecular Formula: C21H32N2O3
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898762-73-7 |
|---|---|
| Molecular Formula | C21H32N2O3 |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | ethyl 7-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate |
| Standard InChI | InChI=1S/C21H32N2O3/c1-3-26-21(25)12-6-4-5-11-20(24)19-10-8-7-9-18(19)17-23-15-13-22(2)14-16-23/h7-10H,3-6,11-17H2,1-2H3 |
| Standard InChI Key | AMCGQGJXLYGZBH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C |
Introduction
Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is a synthetic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by its molecular formula, C21H32N2O3, and molecular weight of 360.49 g/mol, with a CAS number of 898762-73-7 .
Synthesis Methods
The synthesis of Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate typically involves multiple steps, including the reaction of 4-methylpiperazine with a suitable phenyl derivative, followed by esterification with ethyl heptanoate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Synthesis Steps
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Reaction with Phenyl Derivative: The initial step involves reacting 4-methylpiperazine with a phenyl derivative to form the intermediate compound.
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Esterification: The intermediate is then esterified with ethyl heptanoate to produce the final compound.
Chemical Reactions
Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure for specific applications.
Types of Reactions
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Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
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Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
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Substitution: The piperazine ring allows for nucleophilic substitution reactions, introducing various functional groups.
Research Applications
This compound has a wide range of research applications across chemistry, biology, medicine, and industry. It is used as a building block for synthesizing more complex molecules, investigated for its potential as a biochemical probe, and explored for its therapeutic potential in treating various diseases.
Research Areas
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Chemistry: Used as a precursor for synthesizing complex molecules.
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Biology: Investigated for its potential as a biochemical probe.
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Medicine: Explored for its therapeutic potential.
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Industry: Utilized in the development of new materials and chemical processes.
Biological Activity
Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate exhibits potential biological activities, primarily attributed to its piperazine moiety. These activities include antidepressant effects, antimicrobial properties, and cytotoxicity against certain cancer cell lines.
Biological Activities Table
| Activity | Description |
|---|---|
| Antidepressant | Acts on serotonin and norepinephrine receptors. |
| Antimicrobial | Demonstrates activity against various pathogens. |
| Cytotoxicity | Exhibits potential anticancer effects on certain cell lines. |
Comparison with Similar Compounds
Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is unique due to its specific chemical structure, which combines a piperazine ring with an ethyl ester and a phenyl group. This structure allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Similar Compounds
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Pyrazolinone Derivatives: Known for their biological activities and used in pharmaceuticals.
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Indole Derivatives: Possess diverse biological activities and are used in medicinal chemistry.
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Piperazine Derivatives: Widely studied for their therapeutic potential.
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